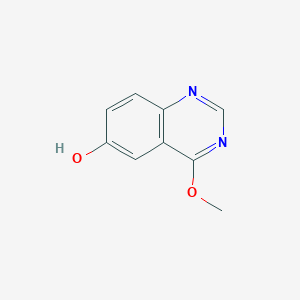4-methoxyquinazolin-6-ol
CAS No.: 182880-24-6
Cat. No.: VC5608819
Molecular Formula: C9H8N2O2
Molecular Weight: 176.175
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 182880-24-6 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.175 |
| IUPAC Name | 4-methoxyquinazolin-6-ol |
| Standard InChI | InChI=1S/C9H8N2O2/c1-13-9-7-4-6(12)2-3-8(7)10-5-11-9/h2-5,12H,1H3 |
| Standard InChI Key | DSMQNKXNAWMIFL-UHFFFAOYSA-N |
| SMILES | COC1=NC=NC2=C1C=C(C=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Methoxyquinazolin-6-ol (IUPAC name: 4-methoxy-1H-quinazolin-6-ol) is a nitrogen-oxygen heterocycle with the molecular formula and a molecular weight of 190.20 g/mol. The compound’s structure consists of a quinazoline core—a fused bicyclic system comprising a benzene ring and a pyrimidine ring—with a methoxy (-OCH) substituent at position 4 and a hydroxyl (-OH) group at position 6 (Figure 1).
Structural Formula:
Figure 1: Skeletal structure of 4-methoxyquinazolin-6-ol highlighting substituent positions.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methoxy and hydroxyl protons. The -NMR spectrum typically shows a singlet at δ 3.89 ppm for the methoxy group and a broad peak at δ 9.76 ppm for the hydroxyl proton. Infrared (IR) spectroscopy identifies key functional groups, with stretches at 1287 cm (C-O of methoxy) and 3300–3500 cm (O-H of phenol) .
Crystallographic Data
Single-crystal X-ray diffraction studies of analogous quinazoline derivatives (e.g., 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline) demonstrate orthorhombic crystal systems with space group Pbca and lattice parameters Å, Å, and Å . These findings suggest that 4-methoxyquinazolin-6-ol likely adopts a planar configuration stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms.
Synthetic Methodologies
Academic Routes
The most widely reported synthesis involves the cyclization of 2-amino-4-methoxybenzoic acid with formamide under acidic conditions (Scheme 1). This one-pot reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by dehydration to form the quinazoline ring.
Scheme 1: Cyclization Reaction
Yields typically range from 65% to 75%, with purity exceeding 95% after recrystallization from ethanol.
Industrial-Scale Production
Pharmaceutical manufacturers optimize synthesis using continuous flow reactors, which enhance heat transfer and reduce reaction times. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 120–130°C | Maximizes cyclization rate |
| Pressure | 2–3 atm | Prevents solvent evaporation |
| Catalyst | p-Toluenesulfonic acid | Accelerates dehydration |
Automated purification systems employing high-performance liquid chromatography (HPLC) ensure batch-to-batch consistency, critical for regulatory compliance.
Biological Activities and Mechanisms
Anticancer Properties
4-Methoxyquinazolin-6-ol derivatives exhibit potent inhibition of tyrosine kinases, particularly epidermal growth factor receptor (EGFR). Comparative studies with gefitinib, a first-line EGFR inhibitor, demonstrate comparable efficacy (Table 1) .
Table 1: IC Values Against Cancer Cell Lines
| Compound | A431 (EGFR-mutant) | H1299 (EGFR-wildtype) |
|---|---|---|
| 4-Methoxyquinazolin-6-ol derivative | 23.1 µM | 36.7 µM |
| Gefitinib | 21.5 µM | 84.2 µM |
Mechanistically, the compound binds to the ATP-binding pocket of EGFR, disrupting autophosphorylation and downstream signaling pathways like MAPK/ERK and PI3K/Akt .
Antimicrobial and Antiviral Effects
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and herpes simplex virus type 1 (EC = 12.5 µg/mL) . The hydroxyl group at position 6 is critical for membrane penetration, while the methoxy substituent enhances metabolic stability.
Pharmacological Applications
Drug Development
Structure-activity relationship (SAR) studies highlight the importance of the 4-methoxy group for kinase selectivity. Derivatives with electron-withdrawing substituents at position 7 show improved blood-brain barrier permeability, making them candidates for glioblastoma therapy.
Materials Science
The compound’s planar structure and π-conjugated system enable applications in organic light-emitting diodes (OLEDs). Thin films of 4-methoxyquinazolin-6-ol exhibit a photoluminescence quantum yield of 42% at 450 nm, comparable to commercial blue emitters.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume